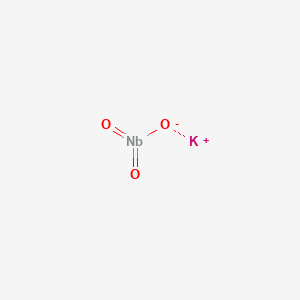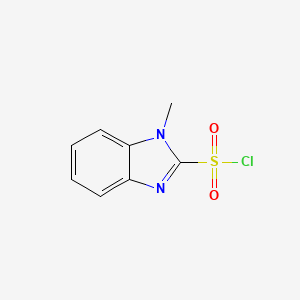
potassium;oxido(dioxo)niobium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium niobate can be synthesized through various methods. One common approach is the solvothermal synthesis, where niobium chloride is dissolved in benzyl alcohol, forming octahedral [NbCl₆−xO] complexes through the exchange of chloride ligands. Heating the solution results in polymerization, leading to the formation of nucleation clusters with the ReO₃ type structure, which eventually grow into potassium niobate nanoparticles .
Another method involves the use of niobium hydroxide as a niobium source and oxalate as a complexing agent. The process includes dissolving niobium hydroxide powder in an oxalate solution, followed by the addition of potassium carbonate, oxide, or hydroxide. The solution is then dried, precalcined, and calcined to obtain potassium niobate powder .
Industrial Production Methods
Industrial production of potassium niobate often involves high-temperature solid-state reactions. Niobium pentoxide and potassium carbonate are mixed and heated to high temperatures to form potassium niobate. This method is widely used due to its simplicity and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium niobate undergoes various chemical reactions, including:
Oxidation: Potassium niobate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Potassium niobate can undergo substitution reactions where potassium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cationic salts for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various niobium oxides and substituted niobates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Potassium niobate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which potassium niobate exerts its effects involves its interaction with various molecular targets and pathways. For example, in catalysis, potassium niobate acts as a catalyst by providing active sites for the reaction to occur, thereby increasing the reaction rate. In biological applications, its nanoparticles can interact with cellular components, facilitating imaging or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to potassium niobate include:
Sodium niobate (NaNbO₃): Similar in structure and properties but with sodium instead of potassium.
Lithium niobate (LiNbO₃): Known for its excellent piezoelectric and electro-optic properties.
Calcium niobate (CaNb₂O₆): Used in various electronic applications.
Uniqueness
Potassium niobate is unique due to its large nonlinear optical coefficients, making it ideal for applications in wavelength conversion and optical parametric oscillators. Its lead-free nature also makes it an environmentally friendly alternative to lead-based piezoelectric materials .
Eigenschaften
Molekularformel |
KNbO3 |
|---|---|
Molekulargewicht |
180.003 g/mol |
IUPAC-Name |
potassium;oxido(dioxo)niobium |
InChI |
InChI=1S/K.Nb.3O/q+1;;;;-1 |
InChI-Schlüssel |
UKDIAJWKFXFVFG-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Nb](=O)=O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)
![1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B12509160.png)

![2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)

![Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12509178.png)



![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)


![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
